(E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE
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Overview
Description
(E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE is an organic compound characterized by the presence of both chlorophenyl and chloropyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with 5-chloro-2-pyridinecarboxamide in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-N-(5-BROMO-2-PYRIDYL)-2-PROPENAMIDE
- (E)-3-(4-FLUOROPHENYL)-N-(5-FLUORO-2-PYRIDYL)-2-PROPENAMIDE
- (E)-3-(4-METHOXYPHENYL)-N-(5-METHOXY-2-PYRIDYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-(5-CHLORO-2-PYRIDYL)-2-PROPENAMIDE is unique due to the presence of both chlorophenyl and chloropyridyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-4-1-10(2-5-11)3-8-14(19)18-13-7-6-12(16)9-17-13/h1-9H,(H,17,18,19)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNFQYLCWEHBM-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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